Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate

Molecular Mechanics Steric Energy Conformational Analysis

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate (CAS 7595-91-7), systematically known as 2,4:3,5-Di-O-methylene-D-idaric acid dimethyl ester, is a bicyclic carbohydrate-derived monomer belonging to the class of acetalized aldaric acid diesters. It features a cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system with two methyl ester functionalities, making it a rigid, chiral, and renewable-sourced building block for step-growth polymerization and carbohydrate chemistry research.

Molecular Formula C₈H₁₀O₈
Molecular Weight 262.21 g/mol
CAS No. 7595-91-7
Cat. No. B020036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
CAS7595-91-7
Synonyms2,4:3,5-Di-O-methylene-D-idaric Acid Dimethyl Ester; 
Molecular FormulaC₈H₁₀O₈
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1
InChIInChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3
InChIKeyAEYYDCMADDBIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate (CAS 7595-91-7): A Stereochemically Defined Carbohydrate-Derived Diester Building Block


Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate (CAS 7595-91-7), systematically known as 2,4:3,5-Di-O-methylene-D-idaric acid dimethyl ester, is a bicyclic carbohydrate-derived monomer belonging to the class of acetalized aldaric acid diesters [1]. It features a cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system with two methyl ester functionalities, making it a rigid, chiral, and renewable-sourced building block for step-growth polymerization and carbohydrate chemistry research [2].

Why Stereochemistry and Ring Conformation Make Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate Non-Interchangeable with Its Glucaric or Galactaric Analogs


The D-idaric acid-derived diester (CAS 7595-91-7) is a stereoisomer of the more common D-glucaric acid-derived analog (CAS 4539-77-9). This stereochemical difference at the ring junction leads to distinct conformational energies, physical states, and polymer backbone geometries that cannot be replicated by simply substituting the glucaric or galactaric variants [1]. Force-field calculations confirm that the cis-fused O-inside conformation of the idaroyl system is lower in steric energy, directly impacting reactivity, melt-processability, and the final thermal and mechanical properties of derived polyesters and polyamides [2].

Head-to-Head Quantitative Differentiation: Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate vs. Key Analogs


Lower Steric Energy of the Idaroyl Bicyclic System Compared to the Glucaroyl Analog

Molecular mechanics calculations (Allinger's MM2p85) reveal that the L-idaric acid-derived bicyclic system (compound 1) has a steric energy of 110.3 kJ·mol⁻¹, which is 13.2 kJ·mol⁻¹ lower than the 123.5 kJ·mol⁻¹ calculated for the D-glucaric acid-derived analog (compound 4), both adopting the O-inside conformation [1].

Molecular Mechanics Steric Energy Conformational Analysis Carbohydrate-Based Monomers

Physical State Differentiation: Liquid Idaric Diester vs. Solid Glucaric Diester for Melt-Processable Monomer Applications

The D-idaric acid dimethyl ester (CAS 7595-91-7) exhibits a melting point of approximately 10 °C and a boiling point of 110 °C at 14 mmHg, existing as a low-viscosity liquid at ambient handling temperatures . In contrast, the D-glucaric acid analog (CAS 4539-77-9) is a crystalline solid with a melting point of 106–107 °C . This >95 °C difference in melting point dictates fundamentally distinct handling, storage, and reactor-feeding requirements.

Physical Properties Melt Processing Monomer Handling Polymer Synthesis

Electrochemical Synthesis Product Selectivity Favors the Idaric Configuration Over Glucaric in a ~8:1 Ratio

Electrochemical oxidation of 2,4:3,5-di-O-methylene-D-gluconic acid in strong alkaline medium afforded a mixture of 2,4:3,5-di-O-methylene-D-glucaric acid and 2,4:3,5-di-O-methylene-L-idaric acid in a 1:8 ratio with a current efficiency of 53% [1]. The idaric configuration is kinetically or thermodynamically favored under these conditions, indicating an intrinsic synthetic bias toward the idaroyl framework.

Electrochemical Oxidation Product Selectivity Green Synthesis Diastereomer Ratio

Topological Polar Surface Area and Hydrogen-Bonding Profile Dictate Differential Hydrophilicity vs. Other Carbohydrate Diesters

The target compound has a topological polar surface area (TPSA) of 89.5 Ų, 8 hydrogen bond acceptors, 0 hydrogen bond donors, and a calculated XLogP3-AA of -0.6 [1]. These descriptors place it in a distinct hydrophilicity window relative to its close analogs and different from, for example, dimethyl adipate (lower TPSA, more lipophilic) or unprotected aldaric acid esters (higher TPSA, water-soluble). The absence of free hydroxyl groups (HBD = 0) eliminates hydrogen-bond-induced aggregation, contributing to its liquid state and favorable melt-processability.

TPSA Hydrophilicity Drug-like Properties Monomer Solubility

Chemical Complexity and Stereochemical Content as Indicators of Structural Specificity for Research-Only Applications

The compound has a PubChem Complexity score of 298 and contains 4 undefined atom stereocenters, reflecting a high degree of stereochemical sophistication [1]. This is higher than that of simpler aliphatic diesters (e.g., dimethyl succinate, complexity ~100) and comparable to other bicyclic carbohydrate-protected monomers. The combination of a rigid bicyclic core, four stereocenters, and dual ester functionalities demands rigorous batch-to-batch stereochemical verification via NMR and/or chiral chromatography.

Chemical Complexity Stereochemistry Research Purity Structural Identity

Validated Application Scenarios for Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate Based on Comparative Evidence


Synthesis of Biodegradable Polyesters and Polyamides with Tunable Thermal Properties via Idaroyl-Based Monomers

The lower steric energy (110.3 vs. 123.5 kJ·mol⁻¹) of the idaroyl ring system relative to the glucaroyl analog predicts reduced backbone strain in derived homopolyesters and copolyesters. This lower energy is expected to directly modulate glass transition temperatures (Tg) and crystallinity in bio-based PET and PBT copolyesters [1]. Researchers designing carbohydrate-based polymers for packaging or 3D-printing applications can leverage this monomer as a 'low-strain' alternative to the glucaric diester to achieve specific thermal performance targets.

Liquid-Feed Polycondensation Processes Requiring Room-Temperature-Pumpable Monomers

Unlike the solid glucaric analog (mp 106–107 °C), the idaric diester (mp ~10 °C) is a pumpable liquid at ambient temperature, enabling continuous liquid-injection polycondensation without pre-heating reactors or dissolving solid monomers in solvent [1]. This streamlines kilo-lab and pilot-scale polymerization workflows and reduces thermal degradation risks associated with prolonged heating of solid monomers prior to melt-phase reactions.

Stereochemically Defined Chiral Building Block for Asymmetric Synthesis and Glycoscience Research

With 4 undefined stereocenters and a rigid bicyclic framework, the D-idaric diester serves as a stereochemically well-defined chiral scaffold for constructing enantiopure intermediates in carbohydrate chemistry and for probing carbohydrate–protein interactions [1]. The fully acetal-protected structure (HBD = 0) ensures that hydroxyl groups are masked, preventing undesired side reactions during multi-step glycosylation or functionalization sequences.

Electrochemical Route Optimization for Renewable Monomer Production at Higher Selectivity

The 8:1 idaric-to-glucaric product ratio observed in electrochemical oxidation of a common precursor indicates that process optimization can bias output heavily toward the idaroyl diester [1]. Chemical engineers and sourcing managers evaluating green-synthesis routes for bio-based monomers can exploit this inherent selectivity advantage to reduce separation costs and improve overall atom economy compared to routes that co-produce equimolar or hard-to-separate diastereomer mixtures.

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